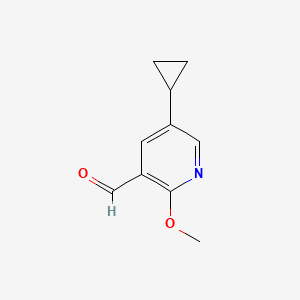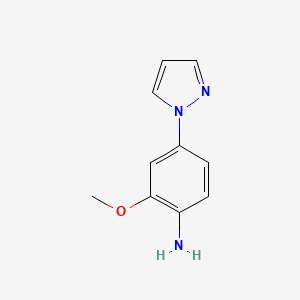
2-Méthoxy-4-(1H-pyrazol-1-yl)aniline
Vue d'ensemble
Description
“2-Methoxy-4-(1H-pyrazol-1-yl)aniline” is a compound that belongs to the class of organic compounds known as anilines . Anilines are organic compounds containing an amino group attached to a phenyl group. This compound has a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” consists of a pyrazole ring attached to an aniline group at the 4-position and a methoxy group at the 2-position . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” were not found in the available literature, pyrazole compounds are known to participate in various chemical reactions. These include reactions with electrophiles due to the electron-rich nature of the pyrazole ring .
Applications De Recherche Scientifique
Potentiel thérapeutique
Les composés contenant de l'imidazole, qui incluent les dérivés du pyrazole, ont été trouvés pour présenter une large gamme de propriétés chimiques et biologiques . Ils ont été utilisés dans le développement de nouveaux médicaments en raison de leurs effets pharmacologiques divers .
Activité antibactérienne
Les dérivés de l'imidazole ont été rapportés pour montrer une activité antibactérienne . Cela suggère que « 2-Méthoxy-4-(1H-pyrazol-1-yl)aniline » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antibactériens.
Activité antitumorale
Les dérivés de l'imidazole ont également été rapportés pour présenter une activité antitumorale . Cela indique que « this compound » pourrait potentiellement être utilisé dans la recherche et le traitement du cancer.
Activité antileishmanienne
Les composés portant du pyrazole, y compris « this compound », ont montré des activités antileishmaniennes puissantes . Cela suggère des applications potentielles dans le traitement de la leishmaniose, une maladie tropicale causée par des souches de Leishmania .
Activité antimalarienne
Certains dérivés du pyrazole couplés à l'hydrazine ont démontré des activités antimalariennes significatives . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de médicaments antimalariens.
Activité inhibitrice de la PDE10A
Les composés avec un noyau de pyrazole ont été trouvés pour présenter une activité inhibitrice de la PDE10A . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de médicaments ciblant la PDE10A, une enzyme impliquée dans plusieurs troubles neurologiques .
Orientations Futures
The future directions for “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds could be of interest in the development of new drugs .
Mécanisme D'action
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
- Hadizadeh, F., et al. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives as potential anti-breast cancer agents. Medicinal Chemistry Research, 28(12), 2287-2297
- Sahu, P. K., et al. (2013). Design, synthesis and biological evaluation of 4-(1-(4-aryl-1H-pyrazol-3-yl)phenyl)benzenesulfonamides as soluble epoxide hydrolase inhibitors. Medicinal Chemistry Research, 22(10), 4960-4970
- Kumar, A., et al. (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular simulation study of novel 1,2,3-triazole tethered 1,3,5-triazine derivatives. BMC Chemistry, 18(1), 1-14
- Kumar, A., et al. (2020). Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the search for new therapeutic agents. Chemistry Central Journal, 14(1), 1-11
Analyse Biochimique
Biochemical Properties
2-Methoxy-4-(1H-pyrazol-1-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in metabolic flux and cellular responses .
Cellular Effects
The effects of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in stress responses and metabolic processes. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Methoxy-4-(1H-pyrazol-1-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. For example, it has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .
Metabolic Pathways
2-Methoxy-4-(1H-pyrazol-1-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to affect the activity of enzymes involved in the oxidative stress response and energy metabolism. These interactions can lead to changes in metabolic flux and levels of metabolites, influencing overall cellular function .
Transport and Distribution
The transport and distribution of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in certain compartments, affecting its localization and activity. These processes are essential for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
Propriétés
IUPAC Name |
2-methoxy-4-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYCWFDQDGDZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)
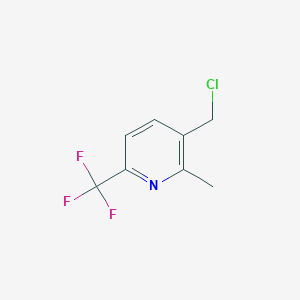

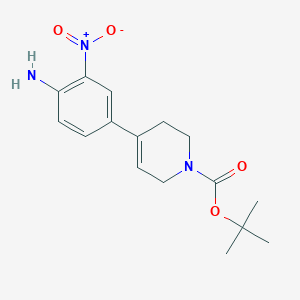

![4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B1398059.png)

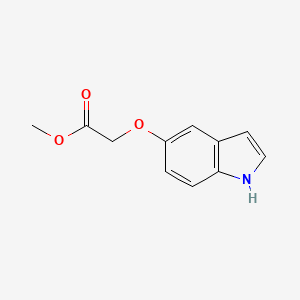
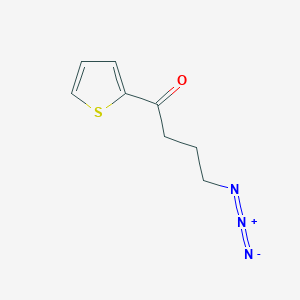
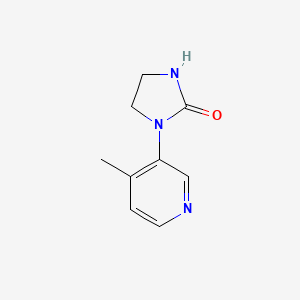
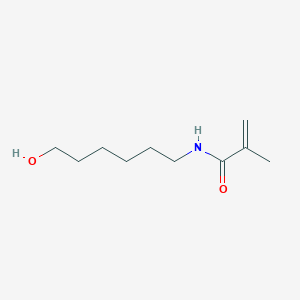
![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)
